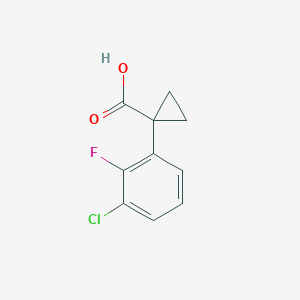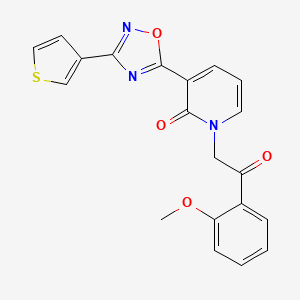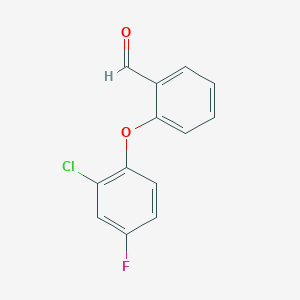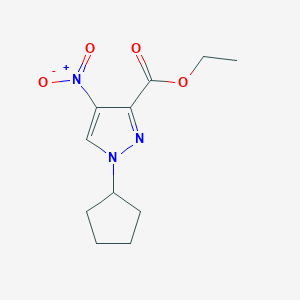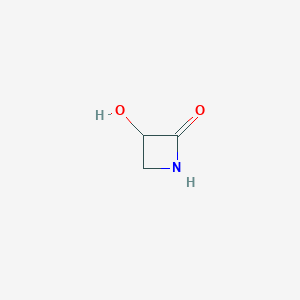![molecular formula C16H16N4O B2692846 (E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide CAS No. 304685-71-0](/img/structure/B2692846.png)
(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Oxidation to Form the Ketone: The 4-oxo group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Formation of the Formimidamide Group: The final step involves the reaction of the quinazoline derivative with N,N-dimethylformamide dimethyl acetal to introduce the formimidamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the formimidamide moiety, leading to the formation of corresponding oxides or imides.
Reduction: Reduction reactions can target the quinazoline core or the formimidamide group, potentially yielding amines or reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinazoline core or the formimidamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinazoline oxides, imides.
Reduction Products: Amines, reduced quinazoline derivatives.
Substitution Products: Halogenated quinazolines, substituted formimidamides.
科学的研究の応用
Chemistry
In chemistry, (E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Quinazoline derivatives are known for their anti-cancer, anti-inflammatory, and antimicrobial properties. Research is ongoing to explore these activities in detail.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s quinazoline core is known to interact with various biological pathways, potentially inhibiting or modulating their activity.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound, known for its broad range of biological activities.
4-Oxoquinazoline: A simpler derivative with similar core structure but lacking the formimidamide group.
N,N-Dimethylformimidamide: A simpler formimidamide derivative without the quinazoline core.
Uniqueness
(E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide is unique due to the combination of its quinazoline core with the formimidamide group. This combination imparts distinct chemical properties and potential biological activities that are not present in simpler derivatives.
This detailed overview provides a comprehensive understanding of (E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide, covering its synthesis, reactions, applications, and uniqueness compared to similar compounds
特性
IUPAC Name |
N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-18-15-9-13-7-5-4-6-12(13)8-14(15)16(21)20(11)17-10-19(2)3/h4-10H,1-3H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMREMUDXLBMNU-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2692764.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)
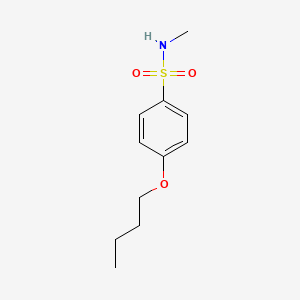
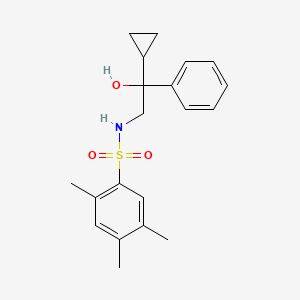
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2692772.png)
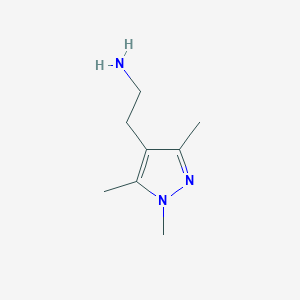
![2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2692775.png)
